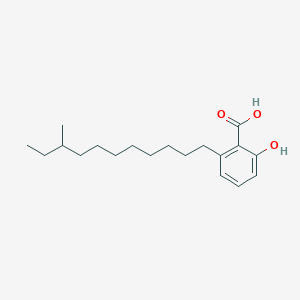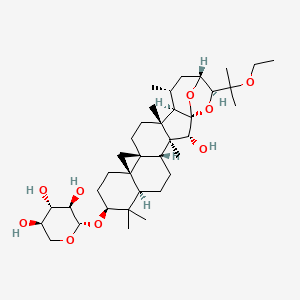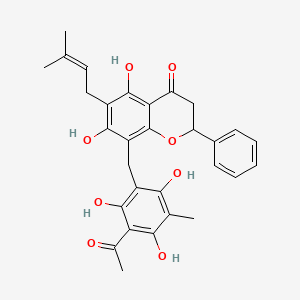
Mallotus B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mallotus B is a natural product found in Mallotus philippensis with data available.
Applications De Recherche Scientifique
1. Cytotoxicity and Apoptosis-Inducing Activity Mallotus B, a compound from Mallotus philippensis, has been investigated for its cytotoxicity against various cancer cell lines. It shows promising cytotoxic effects, particularly for MIAPaCa-2 and HL-60 cells, with notable apoptotic and cell cycle arrest activities (Jain et al., 2013).
2. Antioxidant Activity Analysis Research on different Mallotus species, including the development of HPLC fingerprints, has been carried out to identify compounds responsible for their antioxidant activities. This is crucial for validating their use in traditional medicine and potentially in Western medicines or as food supplements (Hoai et al., 2009).
3. Ethnopharmacological Relevance The genus Mallotus is significant in traditional medicines for treating various diseases. Extensive research has identified over 300 compounds from Mallotus species, with a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties (Anh et al., 2022).
4. Chromatographic Systems for Antioxidant Analysis The use of chromatographic systems in studying Mallotus species illustrates their potential in identifying compounds contributing to antioxidant activity. This approach helps in understanding the contribution of individual components to the medicinal properties of these plants (Tistaert et al., 2011).
5. Linear Multivariate Calibration Techniques The use of linear multivariate calibration techniques in analyzing chromatographic fingerprints of Mallotus species helps in identifying the peaks potentially responsible for their antioxidant activity. This method is important for understanding the specific compounds contributing to the biological activities of these species (Tistaert et al., 2009).
6. Discrimination and Classification Techniques Discrimination and classification techniques applied to chromatographic fingerprints of Mallotus and Phyllanthus species aid in distinguishing between these genera and their species. This is crucial for the correct identification and quality control of medicinal plants (Viaene et al., 2015).
Propriétés
Formule moléculaire |
C30H30O8 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
8-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H30O8/c1-14(2)10-11-18-27(35)20(12-19-25(33)15(3)26(34)23(16(4)31)29(19)37)30-24(28(18)36)21(32)13-22(38-30)17-8-6-5-7-9-17/h5-10,22,33-37H,11-13H2,1-4H3 |
Clé InChI |
NMVQTCAUGXWCNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C3C(=C(C(=C2O)CC=C(C)C)O)C(=O)CC(O3)C4=CC=CC=C4)O |
Synonymes |
mallotus B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



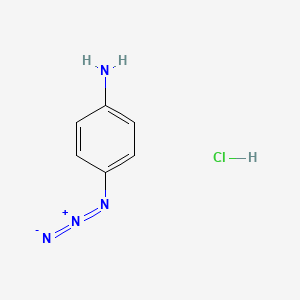
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)
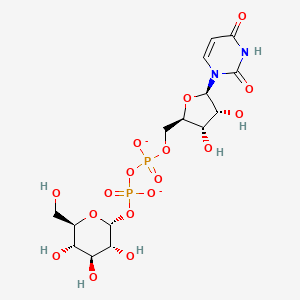
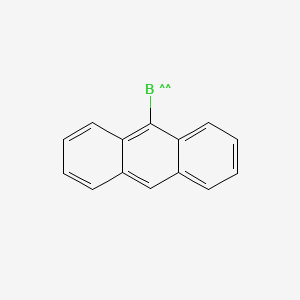

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

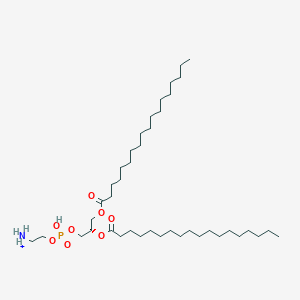

![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)
